molecular formula C20H21NO3S B11831430 (1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

Cat. No.: B11831430
M. Wt: 355.5 g/mol
InChI Key: GLYATEWEQVMFEZ-AQNXPRMDSA-N
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Description

(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a 3-azabicyclo[4.1.0]heptane core, which is a bicyclic system containing nitrogen, and is substituted with a 4-methylbenzenesulfonyl group and a phenyl group.

Preparation Methods

The synthesis of (1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the sulfonyl group: The 4-methylbenzenesulfonyl group can be introduced via a sulfonylation reaction using reagents such as 4-methylbenzenesulfonyl chloride.

    Addition of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Formation of the carbaldehyde group: This can be achieved through an oxidation reaction using reagents such as PCC (pyridinium chlorochromate).

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.

    Substitution: The sulfonyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

    Addition: The compound can undergo addition reactions with nucleophiles or electrophiles, forming new bonds at the reactive sites.

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific bicyclic structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

(1S,6R,7S)-3-(4-methylphenyl)sulfonyl-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

InChI

InChI=1S/C20H21NO3S/c1-15-7-9-17(10-8-15)25(23,24)21-12-11-18-19(20(18,13-21)14-22)16-5-3-2-4-6-16/h2-10,14,18-19H,11-13H2,1H3/t18-,19-,20+/m1/s1

InChI Key

GLYATEWEQVMFEZ-AQNXPRMDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H]3[C@H]([C@@]3(C2)C=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C(C3(C2)C=O)C4=CC=CC=C4

Origin of Product

United States

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